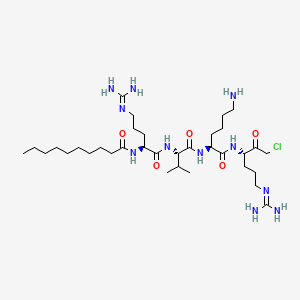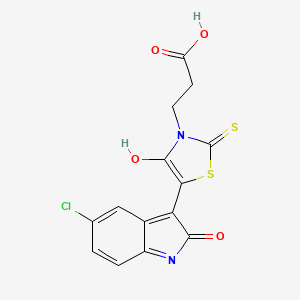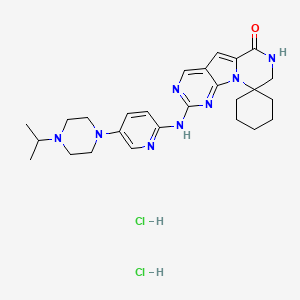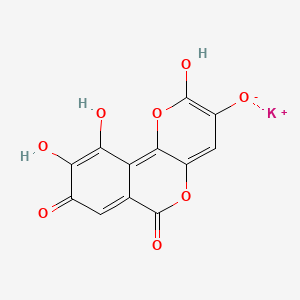
GLPG0974
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von freien Fettsäurerezeptoren in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: GLPG-0974 wird verwendet, um die biologischen Funktionen von FFA2-Rezeptoren zu untersuchen, insbesondere im Zusammenhang mit Entzündungen und Immunantwort.
Medizin: Diese Verbindung hat sich als vielversprechend für die Behandlung von Entzündungskrankheiten durch Hemmung der Neutrophilenmigration erwiesen.
Wirkmechanismus
GLPG-0974 übt seine Wirkung aus, indem es den freien Fettsäurerezeptor 2 (FFA2) antagonisiert. Dieser Rezeptor wird durch kurzkettige Fettsäuren aktiviert, die Produkte der Verdauung von Ballaststoffen sind. Durch die Hemmung von FFA2 reduziert GLPG-0974 die Migration von Neutrophilen und moduliert so die Entzündungsreaktion. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der Expression des CD11b-Aktivierungs-spezifischen Epitops in humanem Vollblut .
Wirkmechanismus
Target of Action
GLPG0974, also known as “X7REK61AIS” or “4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid” or “GLPG 0974” or “GLPG-0974”, is a potent and selective antagonist of the human Free Fatty Acid Receptor 2 (FFA2) . FFA2, also known as GPR43, is a G-protein coupled receptor activated by short chain fatty acids (SCFA) such as acetate .
Mode of Action
This compound interacts with its target, FFA2, by inhibiting the activation of neutrophils induced by short chain fatty acids (SCFA) such as acetate . This interaction results in a substantial and sustained inhibition of acetate-stimulated neutrophil activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the activation of FFA2 by SCFAs. FFA2 plays a major role in SCFA-induced neutrophil activation and migration, contributing to the development and control of inflammation . By antagonizing FFA2, this compound can inhibit these inflammatory processes .
Pharmacokinetics
This compound has been shown to be safe and well-tolerated up to a daily dose of 400 mg . It exhibits good and dose-proportional exposure up to 400 mg daily . The compound’s pharmacokinetics were determined using non-compartmental analysis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of neutrophil activation. This is achieved by blocking the activation of FFA2, which plays a key role in neutrophil activation and migration . As a result, this compound can help control inflammation .
Biochemische Analyse
Biochemical Properties
GLPG0974 interacts with the FFA2/GPR43 receptor, a G-protein coupled receptor activated by short-chain fatty acids such as acetate . The compound’s antagonistic action on this receptor leads to the inhibition of acetate-induced neutrophil migration, a key process in inflammation .
Cellular Effects
In cellular processes, this compound has been shown to have a substantial and sustained inhibitory effect on acetate-stimulated neutrophil activation . This effect is observed in both in vitro and in vivo settings, demonstrating the compound’s influence on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its antagonistic action on the FFA2/GPR43 receptor . By binding to this receptor, it inhibits the activation of neutrophils by acetate, thereby modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In early development phase studies, this compound demonstrated good and dose-proportional exposure up to 400 mg daily, along with a substantial and sustained inhibition of acetate-stimulated neutrophil activation . This indicates the compound’s stability and long-term effects on cellular function in laboratory settings .
Dosage Effects in Animal Models
In animal models, this compound has shown excellent pharmacokinetic properties with a bioavailability of 47%. Oral dosing at 5 and 30 mg/kg resulted in a linear increase in plasma exposure .
Metabolic Pathways
Given its interaction with the FFA2/GPR43 receptor, it may be involved in pathways related to fatty acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Its interaction with the FFA2/GPR43 receptor suggests it may be distributed to areas where these receptors are expressed .
Subcellular Localization
Given its interaction with the FFA2/GPR43 receptor, it is likely to be localized at the cell membrane where this receptor is expressed .
Vorbereitungsmethoden
Die Synthese von GLPG-0974 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Syntheseroute umfasst typischerweise folgende Schritte:
Bildung des Azetidinrings: Dies beinhaltet die Reaktion eines Benzo[b]thiophenderivats mit einem geeigneten Azetidinvorläufer.
Kupplungsreaktionen: Das Azetidinzwischenprodukt wird dann mit einem Chlorbenzylaminderivat gekoppelt.
Letzte Modifikationen: Das Endprodukt wird durch eine Reihe von Reinigungs- und Kristallisationsschritten erhalten.
Industrielle Produktionsverfahren für GLPG-0974 sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierungen für die Produktion im großen Maßstab.
Analyse Chemischer Reaktionen
GLPG-0974 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
GLPG-0974 ist einzigartig in seiner hohen Selektivität und Potenz als FFA2-Antagonist. Ähnliche Verbindungen umfassen:
FFA3-Antagonisten: Diese Verbindungen zielen auf den freien Fettsäurerezeptor 3 (FFA3) ab, haben aber unterschiedliche Selektivitätsprofile im Vergleich zu GLPG-0974.
Andere FFA2-Antagonisten: Während es andere FFA2-Antagonisten gibt, zeichnet sich GLPG-0974 durch seine hohe Affinität und Spezifität für den Rezeptor aus.
Eigenschaften
IUPAC Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKMQHJHDHPBE-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391076-61-1 | |
| Record name | GLPG-0974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-0974 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-0974 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)




![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
